N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride

Vue d'ensemble

Description

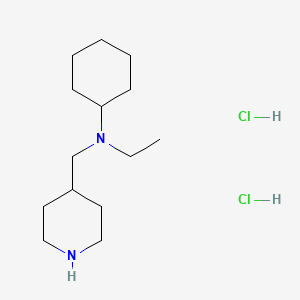

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C14H28Cl2N2. It is known for its unique structure, which includes a cyclohexane ring, a piperidine ring, and an ethyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with piperidine in the presence of an ethylating agent. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents like ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce secondary or tertiary amines.

Applications De Recherche Scientifique

Pharmacological Research

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride has been investigated for its potential effects on the central nervous system. Research indicates that it may act as an orexin receptor agonist, which could have implications for treating conditions such as:

- Obesity : By activating orexin receptors, the compound may help regulate appetite and energy expenditure.

- Sleep Disorders : Its orexinergic activity suggests potential use in managing sleep-related issues.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, indicating that this compound might offer benefits in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest mechanisms such as reducing neuronal apoptosis and inflammation.

Analgesic Properties

There is ongoing research into the analgesic properties of this compound. Preliminary findings suggest that it may modulate pain perception through interactions with various neurotransmitter systems, potentially leading to new pain management therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Contains piperidine instead of piperidin | Different receptor affinity and potential side effects |

| N-benzyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Benzyl group increases lipophilicity | May exhibit different CNS effects |

| N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Case Study 1: Orexin Receptor Agonism

A study published in Frontiers in Pharmacology explored the orexin receptor agonistic effects of this compound. The findings indicated significant activation of orexin receptors, leading to increased wakefulness and energy expenditure in animal models. This suggests a potential therapeutic application for obesity and sleep disorders.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was observed that treatment with this compound resulted in decreased markers of inflammation and reduced neuronal cell death, indicating its potential role in treating Alzheimer’s disease.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine

- **n-Propyl-n-(4-piperidinylmethyl)cyclohexanamine

- **n-Butyl-n-(4-piperidinylmethyl)cyclohexanamine

Uniqueness

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research.

Activité Biologique

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclohexanamine backbone with an ethyl group and a piperidine moiety, contributing to its pharmacological properties. The molecular formula is .

Piperidine derivatives are known for their ability to interact with various receptors and enzymes, making them versatile in therapeutic applications. The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : It may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital enzymes.

- Anticancer Potential : Research indicates that similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit selective anticancer activity .

Biological Activity Data

Case Studies

- Antimicrobial Study : A study assessed the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that the compound could reduce cell viability in breast cancer cell lines (e.g., MDA-MB-453), with IC50 values indicating effective concentration levels for therapeutic applications. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Assessment : Investigations into the compound's interaction with central nervous system receptors revealed promising results for potential use in treating neurodegenerative diseases, with effects on serotonin and dopamine pathways being particularly noted.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics typical of piperidine derivatives. Expected metabolic pathways include:

- Hydrolysis and hydroxylation reactions.

- Phase II metabolism involving glucuronidation or sulfation.

Propriétés

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.2ClH/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15-11-9-13;;/h13-15H,2-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYZLDAOXNGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.